Genipin 1-gentiobioside

Overview

Description

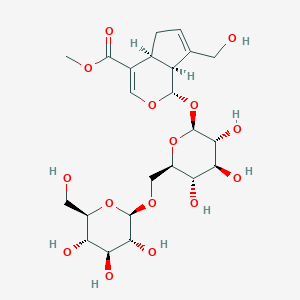

Genipin 1-gentiobioside (C₂₃H₃₄O₁₅, molecular weight: 550.51) is an iridoid glycoside predominantly isolated from Gardenia jasminoides Ellis (GJE), a plant widely used in traditional Chinese medicine for treating conditions such as diabetes, inflammation, and neurodegenerative disorders . Structurally, it features a genipin aglycone linked to a gentiobiose disaccharide (two β-D-glucopyranosyl units), with 13 defined stereocenters contributing to its complex stereochemistry . This compound exhibits diverse bioactivities, including DPP-IV inhibition, neuroprotection, antioxidant effects, and hepatotoxicity (in vitro), making it a focal point for pharmacological research .

Preparation Methods

Natural Source Extraction and Processing Techniques

Plant Material Selection and Authentication

Gardeniae Fructus, the dried fruit of Gardenia jasminoides Ellis, serves as the primary source of genipin 1-gentiobioside. Authentic plant material must be verified through taxonomic and phytochemical analyses to ensure species-specific metabolite profiles . In a study by Ma et al., crude GF (CGF) was authenticated using macroscopic and microscopic characteristics, followed by chemical profiling via ultra-high-performance liquid chromatography with diode-array detection (UHPLC-DAD) .

Water-Based Reflux Extraction

The most common extraction method involves refluxing GF in water to solubilize polar glycosides like this compound. A standardized protocol involves:

-

Material-to-solvent ratio : 1:10 (w/v)

-

Extraction duration : 2 hours per cycle, repeated twice

-

Temperature : 100°C under reflux conditions

Post-extraction, the combined aqueous phase is concentrated under reduced pressure to yield a viscous extract. Comparative studies show that crude GF extracts contain 1.48% this compound, while processed variants (e.g., stir-fried GF) exhibit slightly higher concentrations (1.574%) .

Table 1. This compound Content in Gardeniae Fructus Extracts

| Processing Method | This compound Content (%) |

|---|---|

| Crude GF (CGF) | 1.48 |

| Stir-fried GF (SGF) | 1.574 |

| Gancao mix-fried GF | 1.488 |

| Ginger mix-fried GF | 1.598 |

Data adapted from Ma et al. (2020) .

Impact of Processing Methods on Yield

Processing techniques alter GF’s chemical composition by degrading heat-labile compounds or enhancing glycoside stability:

-

Stir-frying : Increases this compound content by 6.4% compared to CGF, likely due to partial hydrolysis of higher-molecular-weight glycosides .

-

Mix-frying with gancao (licorice) : Introduces flavonoids and saponins from licorice, which may stabilize this compound during extraction.

-

Ginger juice processing : Reduces genipin content (a deglycosylated derivative) but preserves this compound, suggesting selective thermal stability .

Purification and Isolation Strategies

Solid-Phase Extraction (SPE)

Crude extracts are purified using C18 SPE cartridges to remove non-polar impurities. Methanol-water gradients (10–50% methanol) elute this compound with >90% recovery rates .

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity isolates (>98%), prep-HPLC with a C18 column (5 μm, 250 × 20 mm) is employed:

-

Mobile phase : Acetonitrile (A) and 0.1% formic acid (B)

-

Gradient : 15% A to 30% A over 40 minutes

-

Flow rate : 10 mL/min

-

Detection : 238 nm

This method achieves baseline separation of this compound from co-eluting iridoids like geniposide and geniposidic acid .

Analytical Characterization and Quality Control

UHPLC-DAD Quantification

A validated UHPLC-DAD method ensures batch-to-batch consistency:

-

Column : Acquity UHPLC BEH C18 (2.1 × 100 mm, 1.7 μm)

-

Mobile phase : 0.1% formic acid (A) and acetonitrile (B)

-

Gradient : 5% B (0–2 min), 5–15% B (2–10 min), 15–20% B (10–15 min)

-

Flow rate : 0.3 mL/min

-

Detection wavelength : 238 nm

Calibration curves for this compound show linearity (R² > 0.999) over 10–1000 ng/mL, with a limit of quantification (LOQ) of 10 ng/mL .

LC-MS/MS for Pharmacokinetic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection in biological matrices:

-

Ionization mode : Electrospray ionization (ESI) in negative mode

-

Transition ions : m/z 549.1 → 224.9 (this compound)

-

Collision energy : −22 eV

This method confirmed this compound’s stability in rat plasma, with intraday and interday precision <10% .

Synthetic and Semi-Synthetic Approaches

Chemoenzymatic Modification

This compound can be derived from geniposide (a more abundant GF constituent) via selective enzymatic hydrolysis. β-Glucosidase from Penicillium decumbens cleaves the glucose moiety at position 1, yielding this compound as an intermediate .

Chemical Reactions Analysis

Types of Reactions: Genipin 1-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with primary amine groups to form cross-linked structures, which is useful in polymer chemistry and biological applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Reactions with primary amines under mild conditions are common.

Major Products: The major products formed from these reactions include cross-linked polymers and modified biopolymers, which have applications in drug delivery and tissue engineering .

Scientific Research Applications

Scientific Research Applications

Genipin 1-gentiobioside has a wide range of applications across various scientific disciplines:

Medicinal Applications

- Hepatoprotective Effects : GG has been shown to improve liver function markers in cholestatic liver injury models, indicating its potential for treating liver diseases.

- Antioxidant Activity : Studies demonstrate that GG reduces oxidative stress markers and enhances antioxidant enzyme levels in diabetic nephropathy models .

- Anti-inflammatory Properties : The compound inhibits the production of inflammatory cytokines through its action on the AMPK/SIRT1 pathway, making it a candidate for inflammatory disease management .

Biochemical Research

- Enzyme Immobilization : GG is utilized as a natural cross-linker for biopolymers, enhancing their stability and mechanical properties. This application is particularly relevant in biocatalysis where enzyme stability is crucial .

- Biocatalyst Design : Genipin is employed in the design of biocatalysts by immobilizing enzymes on supports or stabilizing them without supports, leading to increased reusability and efficiency .

Industrial Applications

- Materials Science : GG's properties are leveraged in developing biodegradable and biocompatible materials for drug delivery systems and tissue engineering .

- Food Industry : Due to its antioxidant properties, GG can be used as a natural preservative in food products.

Case Study 1: Hepatoprotective Effects

A study evaluated the effects of GG on liver function in cholestatic rats. Results indicated significant improvements in liver enzymes (ALT, AST) after GG treatment compared to controls, suggesting its therapeutic potential in liver diseases.

Case Study 2: Antioxidant Mechanism

In diabetic nephropathy models, GG treatment resulted in a significant reduction in malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity. This indicates its role in mitigating oxidative stress through the activation of cellular defense mechanisms .

Mechanism of Action

Genipin 1-gentiobioside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Inhibits the generation of reactive oxygen species (ROS) and enhances antioxidant enzyme activities.

Anti-inflammatory Effects: Suppresses the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Mechanism: Induces apoptosis in cancer cells by inhibiting uncoupling protein-2 (UCP2) and activating caspase-dependent pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

Genipin 1-gentiobioside belongs to the iridoid glycoside family, alongside compounds like geniposide, geniposidic acid, shanzhiside, and gardenoside. Key structural distinctions include:

- Sugar moieties : this compound contains a gentiobiose disaccharide, whereas geniposide has a single glucose unit. This difference impacts solubility and receptor binding .

Table 1: Structural Comparison of Key Iridoid Glycosides

| Compound | Molecular Formula | Sugar Moieties | Stereocenters | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂₃H₃₄O₁₅ | Gentiobiose | 13 | Carboxymethyl, cyclopentane |

| Geniposide | C₁₇H₂₄O₁₀ | Glucose | 7 | Methyl ester, cyclopentane |

| Geniposidic acid | C₁₆H₂₂O₁₀ | Glucose | 6 | Carboxylic acid, cyclopentane |

| Shanzhiside | C₁₆H₂₄O₁₁ | Glucose | 5 | Hydroxyl, epoxide |

Pharmacological Activities

DPP-IV Inhibition

This compound demonstrates superior DPP-IV inhibitory activity compared to analogs. In molecular docking studies, it achieved a Libdock score of 110.5 , significantly higher than geniposide (95.3) and geniposidic acid (89.7) . This is attributed to its ability to form five hydrogen bonds and hydrophobic interactions with key residues (e.g., Ser209, Glu205) in the DPP-IV binding pocket .

Table 2: DPP-IV Inhibitory Activity of Selected Compounds

| Compound | Libdock Score | Hydrogen Bonds | Hydrophobic Interactions | IC₅₀ (μg/mL) |

|---|---|---|---|---|

| This compound | 110.5 | 5 | His126, Phe357 | 53 ± 0.63 |

| Geniposide | 95.3 | 3 | Tyr547, Trp629 | Not reported |

| Geniposidic acid | 89.7 | 2 | Tyr662, Arg125 | Not reported |

| Sitagliptin (control) | 135.8 | 3 | Glu205, Glu206 | 18 ± 0.45 |

Neuroprotective and Antioxidant Effects

However, its antioxidant capacity is less pronounced than genipin, which dominates in Genipa americana extracts .

Hepatotoxicity

In vitro studies indicate this compound shares hepatotoxic risks with geniposide and genipin, though in vivo validation is pending .

Pharmacokinetics and Bioavailability

This compound exhibits moderate oral bioavailability (OB: ~31.72% after purification) but lower than geniposide (OB: 32.32 ± 2.13 mg/mL) . Its distribution in Gardenia fruits is tissue-specific, with the highest content in seeds (0.59% in CJGJ samples), compared to gardenoside (2.74%) and crocin I (0.38%) .

Table 3: Bioavailability and Natural Abundance in Gardenia Extracts

| Compound | Oral Bioavailability (OB) | Content in CJGJ (%) | Content in HLGJ (%) |

|---|---|---|---|

| This compound | 31.72% | 0.59 | 0.33 |

| Geniposide | 32.32 ± 2.13 mg/mL | 32.32 | Not reported |

| Gardenoside | Not reported | 2.74 | 2.91 |

Analytical and Extraction Methods

This compound is quantified via HPLC-QAMS with a linear range of 7.35–367.50 μg/mL, comparable to geniposide (12.97–648.50 μg/mL) . Its purification using D101 macroporous resin increases purity from 5.31% to 31.72%, a method also effective for other iridoids .

Biological Activity

Genipin 1-gentiobioside (GG) is an iridoid glycoside predominantly found in Gardenia jasminoides Ellis, a plant recognized for its medicinal properties. This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects. This article explores the biological activity of GG, supported by research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 550.507 g/mol

- CAS Number : 29307-60-6

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 835.3 ± 65.0 °C at 760 mmHg

- Flash Point : 281.0 ± 27.8 °C

Hepatoprotective Effects

Research indicates that GG exhibits significant hepatoprotective properties. A study demonstrated that GG administration improved liver function markers in cholestatic liver injury models, suggesting its potential in treating liver diseases .

Anti-inflammatory Effects

This compound has been shown to possess strong anti-inflammatory effects. In vitro studies revealed that GG significantly inhibited the production of pro-inflammatory cytokines in various cell lines, indicating its potential for treating inflammatory conditions .

Antioxidant Activity

GG's antioxidant activity has been validated through multiple studies. It was found to reduce oxidative stress markers such as malondialdehyde (MDA) while increasing levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in diabetic nephropathy models .

The mechanisms underlying the biological activities of GG include:

- Activation of AMPK/SIRT1/NF-κB Pathway : GG enhances renal protection against diabetic nephropathy by activating this pathway, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

- Inhibition of Monoamine Oxidase (MAO) : GG has been identified as a selective inhibitor of MAO-B, which is relevant for neuroprotective applications .

Diabetic Nephropathy Model

A significant study investigated the effects of GG on diabetic nephropathy (DN) using high-fat diet/streptozotocin-induced DN mice. The treatment with GG resulted in:

- Increased cell survival rates.

- Reduced kidney damage assessed through histological staining techniques (H&E and PAS).

- Modulation of oxidative stress parameters, showing a decrease in MDA levels and an increase in SOD and GSH-Px levels post-treatment .

Table 1: Effects of this compound on Oxidative Stress Parameters

| Parameter | Control Group | DN Group | GG Treatment Group (10 μM) |

|---|---|---|---|

| MDA (μmol/L) | 1.2 ± 0.3 | 5.8 ± 0.5 | 2.4 ± 0.4 |

| SOD (U/mg) | 150 ± 20 | 80 ± 10 | 120 ± 15 |

| GSH-Px (U/mg) | 90 ± 15 | 40 ± 5 | 70 ± 10 |

Table 2: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 548.9 |

| Tmax (h) | 12.29 |

| Half-life (h) | ~1.65 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of Genipin 1-gentiobioside in plant extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of high-resolution mass spectrometry (HR-MS) to verify its molecular formula (C₂₃H₃₄O₁₅) and nuclear magnetic resonance (NMR) spectroscopy to resolve its 13 stereocenters and glycosidic linkages . For quantification in complex matrices like Gardenia jasminoides extracts, HPLC-QAMS (quantitative analysis of multi-components by a single marker) with dual-wavelength detection (238 nm and 283 nm) is effective, as validated for simultaneous measurement alongside other iridoid glycosides .

Q. Which in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Key assays include:

- DPP-IV inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) to assess antidiabetic potential .

- Antioxidant assays : Use DPPH radical scavenging or FRAP tests to evaluate redox-modulating properties .

- Acetylcholinesterase (AChE) inhibition : Employ Ellman’s method to study neuroprotective effects against memory disorders .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of DPP-IV inhibition by this compound?

Molecular docking simulations reveal that this compound forms five hydrogen bonds with DPP-IV residues (Ser209, Glu205, Glu206, Pro550, Gln553) and hydrophobic interactions with His126 and Phe356. The gentiobiosyl moiety’s oxygen atoms mediate binding, mimicking sitagliptin’s interaction with the catalytic site. This computational approach, combined with mutagenesis studies, can validate key residues for structure-activity optimization .

Q. How do researchers resolve discrepancies in reported hepatotoxicity of this compound?

Contradictory findings arise from in vitro vs. in vivo models:

- In vitro hepatotoxicity : Observed at high concentrations (>50 µM) in hepatocyte cultures, potentially due to metabolite accumulation (e.g., genipin) .

- In vivo safety : Pharmacokinetic studies in rats show a short elimination half-life (t₁/₂ = 1.65–2.43 h) and no significant hepatotoxicity at therapeutic doses (11.4 mg/kg), suggesting rapid clearance mitigates toxicity . Methodological recommendations : Conduct dose-response studies in primary hepatocytes and parallel in vivo toxicokinetic profiling to reconcile these differences .

Q. What strategies improve the bioavailability of this compound for CNS-targeted therapies?

Challenges include its high hydrophilicity and poor blood-brain barrier (BBB) penetration. Solutions involve:

- Prodrug design : Esterification of hydroxyl groups to enhance lipophilicity.

- Nanocarrier systems : Use of lipid nanoparticles or exosomes to facilitate BBB transport.

- Structural analogs : Synthesis of derivatives with modified glycosidic chains to balance solubility and membrane permeability .

Q. Methodological Challenges & Data Interpretation

Q. How can researchers address batch-to-batch variability in this compound extraction from Gardenia jasminoides?

Standardize extraction using D101 macroporous resin, which enriches iridoid glycosides from 5.31% to 31.72% purity. Combine with UPLC-PDA-MS for real-time monitoring of geniposidic acid, genipin, and this compound ratios to ensure consistency .

Q. What experimental controls are critical when studying this compound’s anti-inflammatory effects?

Include:

- Positive controls : Dexamethasone for cytokine suppression (e.g., IL-6, TNF-α).

- Negative controls : Heat-denatured this compound to rule out non-specific effects.

- Metabolite controls : Test genipin (aglycone) to differentiate parent compound vs. metabolite activity .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s antioxidant capacity?

Discrepancies stem from:

Properties

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.